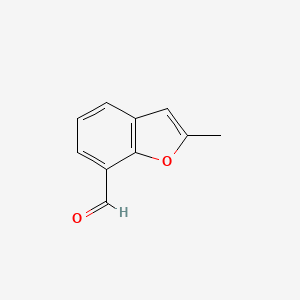
2-Methylbenzofuran-7-carbaldehyde
Overview
Description
2-Methylbenzofuran-7-carbaldehyde is a chemical compound with the formula C10H8O2 . It is used in various chemical reactions and has potential applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, involves various methods such as metal-free cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones . The synthesis of benzofuran rings is a complex process and requires careful selection of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, electron diffraction, and computational methods . These techniques provide detailed information about the atomic arrangement and bonding in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can provide insights into the redox-active intermediates formed during the reactions and the kinetics of the reactions . Automated reaction database and reaction network analysis can also be used to extract reaction templates and analyze the reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as spectroscopy, chromatography, and thermal analysis . These techniques can provide information about the compound’s solubility, stability, melting point, boiling point, and other properties.Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2-methylbenzofuran-7-carbaldehyde belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial growth (in the case of antibacterial activity), oxidative stress responses (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (16017 g/mol) , may influence its pharmacokinetic behavior For instance, its relatively low molecular weight may facilitate absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities associated with benzofuran compounds. These effects could include inhibition of cell growth (in the case of anti-tumor activity), killing or inhibition of bacteria (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound in the environment, the presence of other interacting substances, and the physiological state of the cells or organisms it is acting upon .
Advantages and Limitations for Lab Experiments
2-Methylbenzofuran-7-carbaldehyde has several advantages for use in laboratory experiments, including its ease of synthesis and its ability to serve as a building block in the synthesis of various organic compounds. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on 2-Methylbenzofuran-7-carbaldehyde could focus on its potential applications in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Further studies could also investigate the mechanism of action of this compound and its potential interactions with other biological molecules. Additionally, research could focus on the development of new synthetic methods for the production of this compound and its derivatives.
Scientific Research Applications
2-Methylbenzofuran-7-carbaldehyde has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and material science. This compound has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a building block in the synthesis of various organic compounds, such as benzofuran derivatives, which have been found to exhibit potent biological activities.
properties
IUPAC Name |
2-methyl-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGRJCZFACGQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292656 | |
| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89228-67-1 | |
| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89228-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-benzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



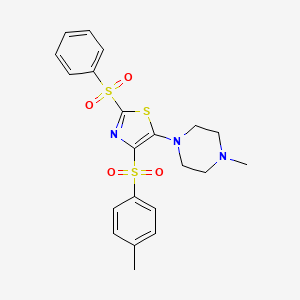
![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B3296057.png)
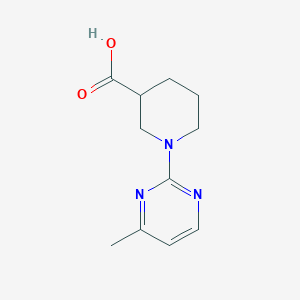
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3296067.png)
![Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3296077.png)
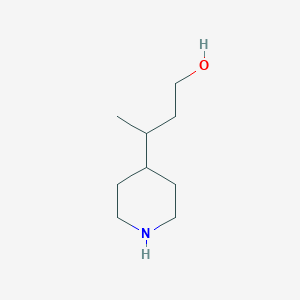
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B3296105.png)
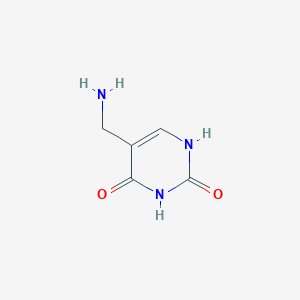
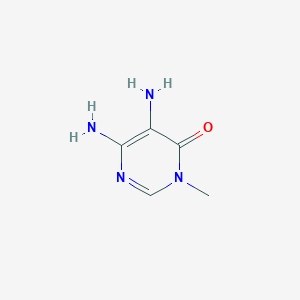
![3-pentyl-7-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B3296116.png)
![2-(benzylthio)-N-(2-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3296131.png)
![2-(3,4-Dimethylphenyl)-3-(ethylthio)-8-tosyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3296141.png)
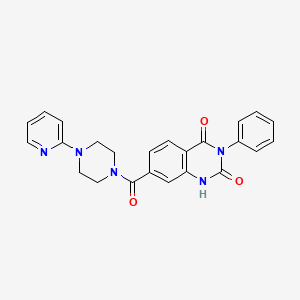
![8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296150.png)